Diethyl (4-bromophenyl)phosphonate

Vue d'ensemble

Description

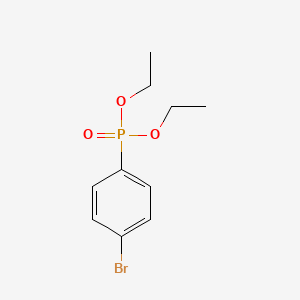

Diethyl (4-bromophenyl)phosphonate is an organic compound with the chemical formula C10H14BrO3P. It is a colorless to light yellow liquid with a special odor. This compound is insoluble in water but soluble in organic solvents such as ethanol, acetone, and dichloromethane. It is used as a flame retardant and plastic additive due to its high thermal stability and flame retardant properties .

Mécanisme D'action

Target of Action

Diethyl (4-bromophenyl)phosphonate is an organophosphorus compound . .

Mode of Action

It’s known that organophosphorus compounds can interact with their targets and cause changes in their function

Biochemical Pathways

It’s suggested that it may affect the function of Diacylglycerol acyltransferase/mycolyltransferase Ag85C , which plays a crucial role in the synthesis of mycolic acids, essential components of the cell wall of Mycobacterium tuberculosis . More research is needed to elucidate the exact biochemical pathways affected by this compound.

Pharmacokinetics

As with other organophosphorus compounds, its bioavailability may be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

It’s suggested that it may affect the function of Diacylglycerol acyltransferase/mycolyltransferase Ag85C and Cholinesterase , potentially leading to changes in the synthesis of mycolic acids and the breakdown of acetylcholine, respectively .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in organic solvents like ether and chloroform may affect its distribution and absorption . Additionally, its stability may be affected by factors such as temperature and pH .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Diethyl (4-bromophenyl)phosphonate can be synthesized by the reaction of phenyl diethyl phosphate and 4-bromophenol. The reaction is carried out under an inert atmosphere under basic conditions, leading to the elimination of alcohol formation . Another method involves the palladium-catalyzed cross-coupling of various H-phosphonate diesters with aryl and vinyl halides under microwave irradiation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the product. The use of palladium catalysts and microwave irradiation can significantly reduce reaction times and improve efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

Diethyl (4-bromophenyl)phosphonate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can undergo coupling reactions with other organic compounds to form more complex molecules

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in organic solvents.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Coupling Reactions: Palladium catalysts and microwave irradiation are often used to facilitate these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phosphonates, while oxidation and reduction can produce different oxidized or reduced forms of the compound .

Applications De Recherche Scientifique

Diethyl (4-bromophenyl)phosphonate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

Comparaison Avec Des Composés Similaires

Diethyl (4-bromophenyl)phosphonate can be compared with other similar compounds such as:

Diethyl (4-bromobenzyl)phosphonate: Similar in structure but with a benzyl group instead of a phenyl group.

Diethyl (4-isopropylphenyl)phosphonate: Contains an isopropyl group instead of a bromine atom.

Diethyl (4-methylphenyl)phosphonate: Contains a methyl group instead of a bromine atom.

Uniqueness

This compound is unique due to its specific combination of a bromine atom and a phosphonate group, which imparts distinct chemical and physical properties. Its high thermal stability and flame retardant properties make it particularly valuable in industrial applications .

Activité Biologique

Diethyl (4-bromophenyl)phosphonate is an organophosphorus compound that has garnered attention due to its diverse biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

Synthesis

This compound can be synthesized through a variety of methods, typically involving the reaction of 4-bromobenzaldehyde with diethyl phosphite. The synthesis often employs catalysts to enhance yield and purity. The compound's structure is characterized by a phosphorus atom bonded to two ethyl groups and a 4-bromophenyl moiety.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its potential as an antitumor agent, antibacterial agent, and inhibitor of specific enzymatic activities. Below are key findings from the literature:

Antitumor Activity

- Mechanism of Action : Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been reported to induce apoptosis in HeLa cells by arresting them in the S and G2 phases of the cell cycle. This was confirmed using acridine orange/ethidium bromide staining and flow cytometry techniques .

- Comparative Efficacy : In comparative studies, compounds derived from this compound have demonstrated moderate to high levels of antitumor activity, often outperforming traditional chemotherapeutic agents like 5-fluorouracil in specific assays .

Antibacterial Activity

This compound has also been evaluated for its antibacterial properties. It has shown effectiveness against various bacterial strains, suggesting potential applications as an antibacterial agent .

Enzyme Inhibition

Research indicates that this compound can act as an inhibitor of certain enzymes, including esterases and proteases. This inhibition could play a role in its antitumor and antibacterial activities by disrupting metabolic pathways in target cells .

Case Studies

Several case studies highlight the practical applications and effects of this compound:

- Case Study 1 : In a study involving Triton WR-1339-induced hypertriglyceridemic rats, metabolites of related phosphonates were administered to assess their impact on triglyceride levels. The results indicated that while these metabolites had lower potency than the parent compound NO-1886, they still demonstrated significant biological activity .

- Case Study 2 : A series of α-aminophosphonates, including derivatives of this compound, were synthesized and tested against glioblastoma multiforme cell lines. The results showed enhanced inhibitory activity compared to non-fluorinated counterparts, underscoring the importance of structural modifications for improving biological efficacy .

Table 1: Biological Activity Summary

| Activity Type | Assay Method | Result |

|---|---|---|

| Antitumor | MTT Assay | Moderate to high activity against cancer cell lines |

| Apoptosis Induction | Flow Cytometry | Significant apoptosis in HeLa cells |

| Antibacterial | Zone of Inhibition | Effective against multiple bacterial strains |

| Enzyme Inhibition | Enzyme Activity Assay | Inhibition observed for esterases |

Propriétés

IUPAC Name |

1-bromo-4-diethoxyphosphorylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrO3P/c1-3-13-15(12,14-4-2)10-7-5-9(11)6-8-10/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBJRWCXJMRZDPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C1=CC=C(C=C1)Br)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10504807 | |

| Record name | Diethyl (4-bromophenyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10504807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20677-12-7 | |

| Record name | Diethyl (4-bromophenyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10504807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.